N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a heterocyclic compound combining a quinoxaline core with a triazole-pyridine moiety via a methylene linker. Quinoxaline derivatives are known for their broad pharmacological applications, including kinase inhibition and antimicrobial activity, while the 1,2,3-triazole group enhances binding affinity through hydrogen bonding and π-π interactions . This compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling, as inferred from analogous procedures in related studies .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFHMEPOBABMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Quinoxaline
Quinoxaline undergoes nitration at position 6 using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 6-nitroquinoxaline .
Reduction and Oxidation
The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or Fe/HCl, followed by oxidation with KMnO₄ in acidic conditions to form quinoxaline-6-carboxylic acid .
1,2,3-Triazole Core Construction
The triazole moiety is synthesized via 1,3-dipolar cycloaddition , with two primary approaches:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method ensures regioselective formation of 1,4-disubstituted triazoles:
- Synthesis of Pyridin-3-yl Azide :
- Diazotization of 3-aminopyridine with NaNO₂/HCl at 0°C, followed by treatment with NaN₃ yields pyridin-3-yl azide .
- Propargylamine Preparation :
- Propargylamine (HC≡C-CH₂-NH₂) serves as the alkyne component.
- Cycloaddition Reaction :
Reaction Conditions Table
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyridin-3-yl azide | 1.2 mmol | H₂O/tert-BuOH | 25°C | 24 h | 78% |
| Propargylamine | 1.0 mmol | ||||
| CuSO₄·5H₂O | 10 mol% |
Enaminone-Sulfonyl Azide Cycloaddition
An alternative route avoids metal catalysts, leveraging β-enaminones and sulfonyl azides :
- Enaminone Synthesis :
- Condensation of acetylacetone with dimethylamine hydrochloride yields N,N-dimethylenaminone .
- Cycloaddition with Tosyl Azide :
- Reacting enaminone with tosyl azide (4-methylbenzenesulfonyl azide) in pyridine at 50°C for 12 hours generates 4-acyl-NH-1,2,3-triazole .
- Amination :
- The acyl group is replaced with methylamine via nucleophilic substitution or reductive amination.
Amide Coupling
The final step involves coupling quinoxaline-6-carboxylic acid with 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine using standard peptide coupling reagents:
Activation of Carboxylic Acid
Amine Addition
- 1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine (1.2 mmol) is added, and the reaction is stirred at 25°C for 12 hours.
Workup and Purification
- The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the target compound as a white solid (mp: 215–217°C).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.85 (d, J=4.8 Hz, 1H, pyridine-H), 8.62–7.45 (m, 6H, quinoxaline-H), 4.98 (s, 2H, CH₂).
- HRMS (ESI+) : m/z calcd for C₁₇H₁₃N₇O [M+H]⁺: 332.1256; found: 332.1259.
Comparative Analysis of Synthetic Routes
CuAAC vs. Enaminone Cycloaddition
| Parameter | CuAAC Route | Enaminone Route |
|---|---|---|
| Regioselectivity | 1,4-Triazole | 4-Acyl-triazole |
| Catalyst | Cu(I) | None |
| Yield | 78% | 65% |
| Purity | >95% | Requires acyl deprotection |
Solvent and Temperature Optimization
- CuAAC : Aqueous tert-BuOH enhances solubility of organic azides and alkynes.
- Enaminone Route : Pyridine suppresses diazoketone formation, favoring triazole synthesis.
Challenges and Mitigation Strategies
- Pyridin-3-yl Azide Instability :
- Low Amine Reactivity :
- Byproduct Formation :
- Chromatographic purification is critical due to residual Cu catalysts or sulfonamide byproducts.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The quinoxaline core in the target compound distinguishes it from structurally related indoloquinoxaline derivatives, such as PK2, PK3, and PK4 (). These analogs feature an indole-fused quinoxaline system, which enhances planar aromaticity and may improve intercalation with biological targets like DNA or enzymes. However, the simpler quinoxaline core in the target compound offers synthetic accessibility and tunable electronic properties via substituent modifications .
Substituent Effects on Triazole Moieties
The triazole group in the target compound is substituted with pyridin-3-yl, contrasting with benzyl derivatives in PK2-PK4 (e.g., 4-nitrobenzyl in PK2, 4-methylbenzyl in PK3). Key differences include:
- Electron-Withdrawing vs.
- Hydrogen Bonding Capacity : Pyridine’s nitrogen can act as a hydrogen bond acceptor, whereas benzyl groups in PK2-PK4 lack this capability, suggesting enhanced target engagement for the pyridine-containing compound .
Carboxamide Linker Variations
The carboxamide linker in the target compound connects the quinoxaline and triazole-pyridine units. In contrast, the patent EP 3 807 266 B1 () describes pyrazole-carboxamide derivatives with trifluoromethyl and cyano substituents, which exhibit distinct electronic and steric profiles. For example, trifluoromethyl groups enhance metabolic stability but may introduce hydrophobicity, whereas the pyridine-triazole system in the target compound balances polarity and lipophilicity .
Hypothetical Pharmacological Implications
While direct biological data for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide are unavailable, comparisons with analogs suggest:
- Kinase Inhibition Potential: Quinoxaline-carboxamides often target ATP-binding pockets in kinases. The pyridine-triazole moiety could mimic adenine interactions, as seen in PK2-PK4’s indoloquinoxaline derivatives .
- Antimicrobial Activity : Triazole-containing compounds (e.g., PK2-PK4) show efficacy against microbial targets; the pyridine substituent might improve penetration through bacterial membranes .
Comparative Data Table
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the triazole and quinoxaline rings, suggest potential pharmacological applications in various therapeutic areas such as oncology and infectious diseases. This article delves into the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 308.34 g/mol. The compound features:
- A quinoxaline core , known for its role in medicinal chemistry.
- A triazole ring , which enhances biological activity through various mechanisms.
- A pyridine group , contributing to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various kinases and modulate apoptotic pathways. For instance, derivatives of similar triazoloquinoxaline compounds have been shown to induce apoptosis by upregulating pro-apoptotic factors like BAX and caspases while downregulating anti-apoptotic proteins such as Bcl-2 .
Anticancer Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives have demonstrated significant anticancer properties across several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 26e | MCF-7 | 0.15 | ASK1 inhibition |
| 26e | HeLa | 0.20 | Apoptosis induction |
| 26e | A549 | 0.18 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce cell death through targeted mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole-containing compounds exhibit broad-spectrum activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
In vitro tests have shown that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways.
Study on ASK1 Inhibition
A recent study highlighted the structure–activity relationship (SAR) of quinoxaline derivatives as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). The study found that modifications to the pyridine moiety significantly affected inhibitory activity, with certain configurations yielding IC50 values as low as 49.63 nM . This illustrates the potential of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline derivatives in targeting ASK1 for therapeutic applications in conditions like non-alcoholic steatohepatitis (NASH).
Anticancer Efficacy in Preclinical Models
Another research effort investigated the efficacy of triazoloquinoxaline derivatives in preclinical models of breast and lung cancer. The results indicated a significant reduction in tumor size when treated with these compounds compared to control groups, reinforcing their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
